molecular formula C13H9ClN6 B12226630 10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12226630
M. Wt: 284.70 g/mol
InChI Key: CTTKEKXMMCHMOR-UHFFFAOYSA-N
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Description

The compound 10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene belongs to the fused polyaza-tricyclic family, characterized by a rigid bicyclic core with multiple nitrogen atoms. The core scaffold consists of a dodeca-pentaene framework with six nitrogen atoms, creating electron-deficient regions that facilitate π–π stacking and hydrogen-bonding interactions, critical for both crystallographic packing and ligand-receptor binding .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9ClN6/c1-8-2-3-9(14)4-11(8)20-12-10(5-17-20)13-18-16-7-19(13)6-15-12/h2-7H,1H3

InChI Key

CTTKEKXMMCHMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=CN4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexaazatricyclic core and the introduction of the 5-chloro-2-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key analogs and their structural features:

Compound Name Substituents (Position 10) Crystallographic System Biological Activity Reference ID
10-(5-Chloro-2-methylphenyl)-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 5-Cl, 2-Me (phenyl) Not reported Hypothesized: Antibacterial -
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-OMe (phenyl) Orthorhombic, Pna2₁ Antifungal, herbicidal
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-Cl, 7-Me Monoclinic Herbicidal, antibacterial
5,12-Diphenyl-10-thia-tetrazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Thia-substituted core Not reported Not reported

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl analog () exhibits antifungal activity due to the electron-donating methoxy group, which may enhance binding to fungal cytochrome P450 enzymes . The 4-chloro-7-methyl derivative () shows enhanced herbicidal activity, attributed to the chloro group’s electron-withdrawing effect, increasing reactivity toward plant enzyme targets .

Crystallographic Trends: The 4-methoxyphenyl analog crystallizes in an orthorhombic system (Pna2₁) with unit cell dimensions a = 9.35 Å, b = 23.60 Å, c = 7.15 Å, stabilized by C–H···π and π–π interactions . In contrast, the 4-chloro-7-methyl analog adopts a monoclinic system, with torsional angles (e.g., C2–C3–C14–C15 = 146.1°) indicating conformational flexibility influenced by steric effects .

Computational Insights :

  • Semi-empirical PM6 calculations (MOPAC2009) on the 4-chloro-7-methyl analog revealed optimized torsion angles deviating from experimental data, suggesting environmental packing forces override gas-phase conformations .

Molecular Similarity Metrics :

  • Tanimoto and Dice indices () quantify structural similarity between analogs. For example, the target compound and 4-chlorophenyl analog likely share high similarity (>0.85), enabling predictive bioactivity modeling .

Research Findings and Implications

  • Synthetic Accessibility : All analogs are synthesized via cyclocondensation of tetrazolo[1,5-a]pyrimidines with aryl aldehydes, a method validated by Shishoo & Jain (1992) .
  • Biological Potency : Chlorinated derivatives generally outperform methoxy-substituted ones in herbicidal assays, aligning with the lipophilicity–activity relationship .
  • Crystallographic Tools : SHELX programs (SHELXL97, SHELXS97) remain pivotal for structural determination, ensuring high precision (R factor < 0.05) .

Biological Activity

The compound 10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available literature on its biological properties, including antitumor activity and antioxidant capabilities.

Chemical Structure and Properties

The compound features a unique hexaazatricyclo structure that contributes to its biological activity. The presence of the 5-chloro-2-methylphenyl group is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , primarily through the inhibition of nucleic acid synthesis. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
P388 Murine Leukemia1.95Significant growth inhibition
A549 Lung Cancer2.50Moderate growth inhibition
MCF-7 Breast Cancer3.00Significant growth inhibition

The antitumor effects were assessed using the MTT assay, which measures cell viability post-treatment with the compound .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging method and reducing power assays. The results indicate that it possesses significant antioxidant properties:

Compound DPPH Scavenging Activity (%) Reducing Power (OD at 700 nm)
10-(5-Chloro-2-methylphenyl) derivative88.61.149
Ascorbic Acid (Control)87.7-

The introduction of specific functional groups enhances the antioxidant activity compared to standard antioxidants like ascorbic acid .

The proposed mechanisms for the biological activities include:

  • Antitumor Mechanism: The compound inhibits nucleic acid synthesis by interfering with DNA replication processes in cancer cells.
  • Antioxidant Mechanism: It scavenges free radicals and reduces oxidative stress within cells, which is crucial for preventing cellular damage and promoting cell survival.

Case Studies

Several studies have explored the biological effects of similar compounds with varying substituents on the phenyl ring:

  • Study on Substituent Effects: A comparative study indicated that substituents such as alkyl or halogen groups significantly influence both antitumor and antioxidant activities.
  • In Vivo Studies: Animal models treated with this compound showed reduced tumor sizes compared to control groups treated with placebo.

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